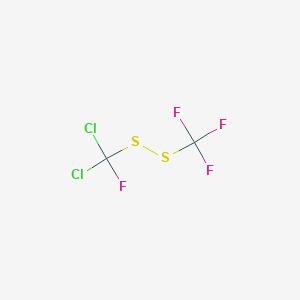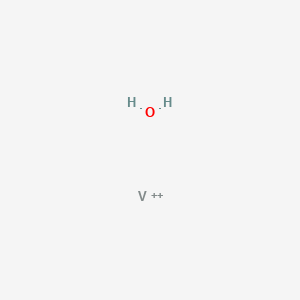
Vanadium(2+);hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vanadium(2+);hydrate is a coordination compound where vanadium exists in the +2 oxidation state, typically coordinated with water molecules Vanadium is a transition metal known for its multiple oxidation states and its ability to form various complexes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Vanadium(2+);hydrate can be synthesized through the reduction of higher oxidation state vanadium compounds. One common method involves the reduction of vanadium(III) chloride with a suitable reducing agent in the presence of water, leading to the formation of this compound. The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound is less common compared to other vanadium compounds. it can be produced using similar reduction techniques on a larger scale, ensuring strict control of reaction conditions to maintain the +2 oxidation state of vanadium.
Analyse Des Réactions Chimiques
Types of Reactions
Vanadium(2+);hydrate undergoes various chemical reactions, including:
Oxidation: Vanadium(2+) can be oxidized to higher oxidation states such as vanadium(3+) or vanadium(4+).
Reduction: Although less common, vanadium(2+) can be reduced to vanadium(0) under specific conditions.
Substitution: Ligands in the coordination sphere of this compound can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent environment.
Major Products Formed
Oxidation: Vanadium(3+) and vanadium(4+) complexes.
Reduction: Metallic vanadium or lower oxidation state vanadium complexes.
Substitution: New vanadium complexes with different ligands.
Applications De Recherche Scientifique
Vanadium(2+);hydrate has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other vanadium complexes and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its insulin-mimetic effects and anticancer activity.
Industry: Utilized in the development of advanced materials and as a component in energy storage systems, such as batteries.
Mécanisme D'action
The mechanism of action of vanadium(2+);hydrate involves its ability to interact with various molecular targets, including enzymes and proteins. Vanadium compounds can mimic phosphate, allowing them to inhibit or activate enzymes such as phosphatases and kinases. This interaction can modulate signaling pathways and affect cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vanadium(3+);hydrate: Vanadium in the +3 oxidation state, also forms coordination complexes with water.
Vanadium(4+);hydrate:
Vanadium(5+);hydrate: Forms dioxovanadium complexes with vanadium in the +5 oxidation state.
Uniqueness
Vanadium(2+);hydrate is unique due to its lower oxidation state, which imparts distinct redox properties and reactivity compared to higher oxidation state vanadium compounds. Its ability to undergo oxidation and reduction reactions makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
23172-40-9 |
|---|---|
Formule moléculaire |
H2OV+2 |
Poids moléculaire |
68.957 g/mol |
Nom IUPAC |
vanadium(2+);hydrate |
InChI |
InChI=1S/H2O.V/h1H2;/q;+2 |
Clé InChI |
NIBUFRCEVPOJQU-UHFFFAOYSA-N |
SMILES canonique |
O.[V+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![oxalic acid;1-pyridin-2-yl-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine](/img/structure/B14706410.png)
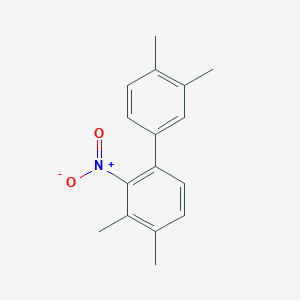
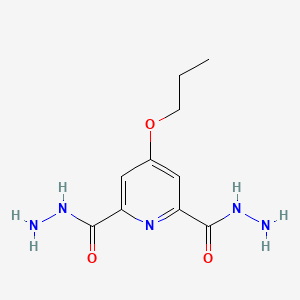
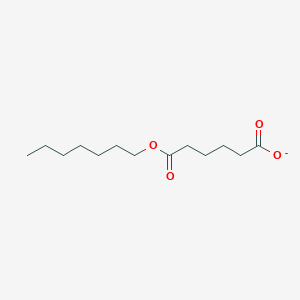
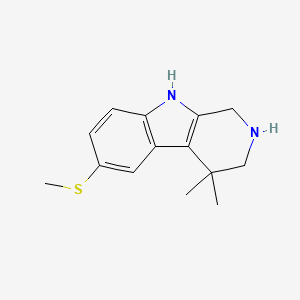
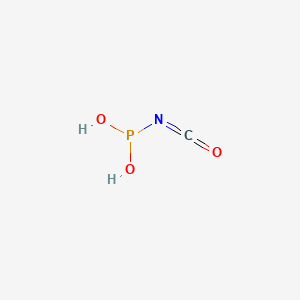
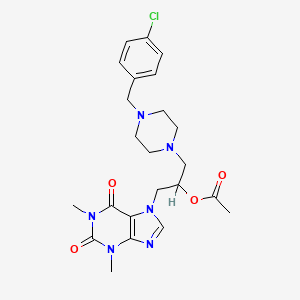
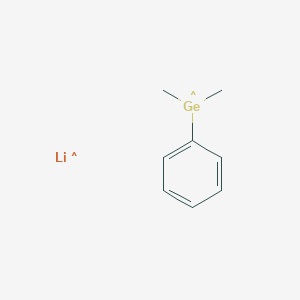
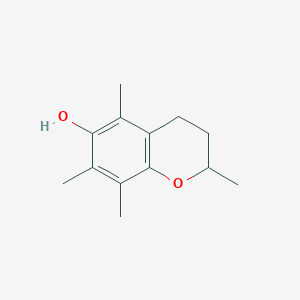
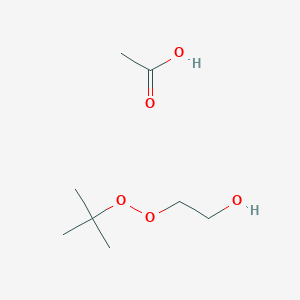
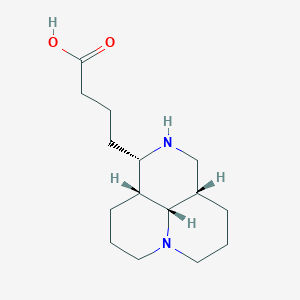

![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl-](/img/structure/B14706499.png)
